molecular formula C8H12ClN3O2 B2433007 1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride CAS No. 2361645-81-8

1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride

Cat. No.: B2433007
CAS No.: 2361645-81-8
M. Wt: 217.65
InChI Key: RXNCVRPRVISZLY-UHFFFAOYSA-N
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Description

1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O2 and its molecular weight is 217.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Enolethers Synthesis : The compound has been utilized in the synthesis of azepino[4,5-b]quinoxalines and pyridopyrazino[2,3-d]azepines through reactions with primary amines and ammonia, followed by heating to yield 1-alkyl-1H-azepine-4,5-diones by elimination of ethanol or amine (Bonacorso, Mack, & Effenberger, 1995).

  • Fused Pyrimidine Derivatives : The compound is involved in thermal ene reactions leading to pyrimido[4,5-b]azepine derivatives. This is significant in the study of fused pyrimidine structures and their potential applications (Inazumi et al., 1994).

  • Reaction with α-Amino Acid Derivatives : Reactions of this compound with α-amino acid derivatives lead to azomethine ylides and pyrimido[4,5-b]azepine derivatives, indicating its utility in complex chemical reactions and compound synthesis (Inazumi et al., 1994).

  • Anti-corrosion Applications : In a study, tetrahydropyrimido-triazepine derivatives, a similar class of compounds, demonstrated significant efficiency as anti-corrosion additives, suggesting potential industrial applications of such compounds (Benhiba et al., 2020).

  • Cyclization and Expansion Reactions : Studies have shown the compound's involvement in novel ring cyclization–expansion reactions, highlighting its role in the synthesis of diverse nitrogen-containing heterocycles (Roxburgh & Banting, 2006).

Biological Applications

  • Antimicrobial Activities : Certain derivatives, like bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, have shown promising antimicrobial activity against various bacteria and fungus, indicating potential pharmaceutical applications (Aksinenko et al., 2016).

  • Anti-inflammatory Properties : Some derivatives, such as hexahydropyrimido[1,2-a]azepine derivatives, have been synthesized as potential anti-inflammatory agents with better safety profiles, showing efficacy in inhibiting COX enzymes (Hassanein et al., 2021).

Properties

IUPAC Name

1,5,6,7,8,9-hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c12-7-5-2-1-3-9-4-6(5)10-8(13)11-7;/h9H,1-4H2,(H2,10,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNCVRPRVISZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)NC(=O)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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